
Methoxy(dimethyl)octylsilane
Vue d'ensemble
Description
Methoxy(dimethyl)octylsilane, also known as Dimethylmethoxy-n-octylsilane, is an organosilicon compound . It has a linear formula of CH3(CH2)7Si(CH3)2OCH3 . The compound is used to functionalize partially oxidized porous silicon with silane groups .
Molecular Structure Analysis
The molecular formula of Methoxy(dimethyl)octylsilane is C11H26OSi . It has a molecular weight of 202.41 . The structure consists of an octyl chain attached to a silicon atom, which is also bound to two methyl groups and a methoxy group .Physical And Chemical Properties Analysis
Methoxy(dimethyl)octylsilane is a liquid at 20°C . It has a boiling point of 221-223°C and a density of 0.813 g/mL at 25°C . The refractive index (n20/D) is 1.423 .Applications De Recherche Scientifique
Surface Modification and Adhesion Promotion
Methoxydimethyl(octyl)silane is widely used in surface modification to introduce functional groups onto surfaces. This enhances the adhesion between inorganic and organic interfaces. For example, amino-silanized surfaces are utilized in laboratories and industrial processes for synthesis in nanoparticles, ligand immobilization, dyes, and organic polymers .
Polymer Composites and Coatings
The compound plays a crucial role in the fabrication of polymer composites and coatings. Its reactivity towards hydrolysis allows for the development of vulcanization processes that result in composites with improved mechanical, physical, swelling, and dynamic viscoelastic properties .
Water Treatment
In the field of water treatment, Methoxydimethyl(octyl)silane can be employed to modify the surface of filtration media. This modification can enhance the efficiency of contaminant removal from water, making it a valuable asset in the creation of more effective water treatment solutions .
Solar Energy Applications
The compound has been used to improve the efficiency of solar cells. By using a dry solvent with alkyl(trialkoxy)silanes, researchers have been able to increase the optimum performance of solar cells, indicating a promising application in renewable energy technologies .
Biomedical Applications
Methoxydimethyl(octyl)silane is believed to be an important material for biomedical applications. Its ability to modify surfaces at the nanoscale makes it suitable for use in drug delivery systems, bioimaging, and as a component in medical devices .
Nanotechnology
In nanotechnology, the compound is used for the functionalization of nanomaterials, such as porous silicon. This functionalization with silane groups is essential for the development of various nanodevices and sensors .
Rubber Filler Modification
The methoxy-type silane coupling agents, including Methoxydimethyl(octyl)silane, are synthesized to modify the properties of silica/rubber composites. This leads to changes in the properties of the composites based on the different silane coupling agent structures and the masterbatch fabrication methods .
Abrasive and Anticaking Agents in Cosmetics
Silica, modified with Methoxydimethyl(octyl)silane, finds applications as abrasive and anticaking agents in cosmetics. The compound’s ability to interact with inorganic materials makes it suitable for enhancing the properties of cosmetic products .
Safety and Hazards
Methoxy(dimethyl)octylsilane is classified as a skin irritant and serious eye irritant . It is also classified as a combustible liquid . Precautions should be taken to avoid skin and eye contact, and it should be handled in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mécanisme D'action
Target of Action
Methoxydimethyl(octyl)silane, also known as Methoxy(dimethyl)octylsilane or methoxy-dimethyl-octylsilane, primarily targets the surfaces of various particles . It is a type of silane coupling agent, which is widely used due to its simple process and no requirement of special equipment .
Mode of Action
Methoxydimethyl(octyl)silane contains both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface . This interaction is expected to improve adhesion of the inorganic/polymer interface .
Biochemical Pathways
The biochemical pathways affected by Methoxydimethyl(octyl)silane are primarily related to the modification of surfaces. The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Pharmacokinetics
As a silane coupling agent, it is known to form a self-assembled monolayer (sam) on a variety of particles , suggesting its distribution and interaction at the molecular level.
Result of Action
The molecular and cellular effects of Methoxydimethyl(octyl)silane’s action primarily involve the modification of surfaces. It improves the interfacial adhesive strength, which makes it valuable for multi-materialization . It also enhances the mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Action Environment
The action of Methoxydimethyl(octyl)silane can be influenced by environmental factors. For instance, the hydrolysis of the alkoxy group to form the silanol group is a key step in its mode of action . This process could potentially be influenced by environmental conditions such as humidity and temperature.
Propriétés
IUPAC Name |
methoxy-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXHQTUUOKMMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239685 | |
| Record name | Methoxydimethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxydimethyloctylsilane | |
CAS RN |
93804-29-6 | |
| Record name | Methoxydimethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93804-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydimethyloctylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxydimethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxydimethyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



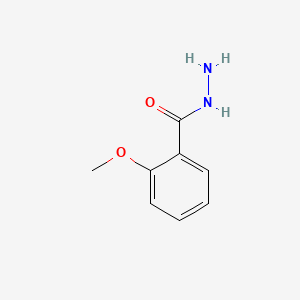
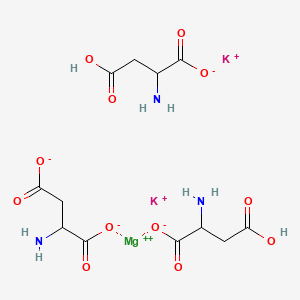
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)

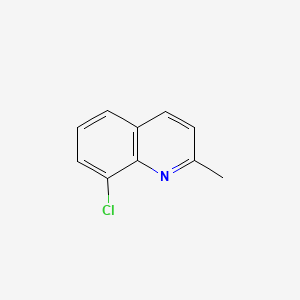
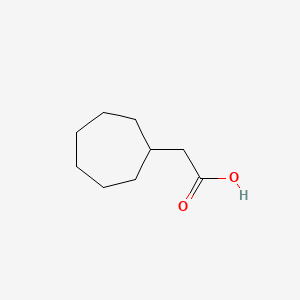
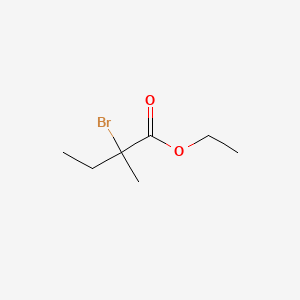
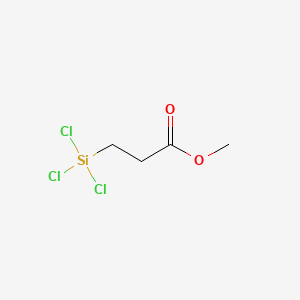



![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

